molecular formula C8H15ClN2O B6301148 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride CAS No. 2173991-79-0

7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride

Cat. No.: B6301148
CAS No.: 2173991-79-0
M. Wt: 190.67 g/mol
InChI Key: JJPNLISOLZUYLY-UHFFFAOYSA-N
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Description

7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride: is a chemical compound with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 190.67 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Chemistry: In chemistry, 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for designing novel compounds with potential biological activity .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for developing new drugs or as a tool for studying specific biochemical pathways .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in various industrial processes .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride stands out due to its specific spirocyclic structure and the presence of an amino group. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-amino-2-azaspiro[4.4]nonan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-6-1-2-8(3-6)4-7(11)10-5-8;/h6H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPNLISOLZUYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1N)CC(=O)NC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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